molecular formula C34H56N4O17S B1665661 Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2) CAS No. 125651-31-2

Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)

Cat. No. B1665661
CAS RN: 125651-31-2
M. Wt: 824.9 g/mol
InChI Key: ALKAIAKETUIVIH-UHFFFAOYSA-N
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Description

AHR-12234 effects cardiac action potentials.

Scientific Research Applications

Chemical Synthesis and Modification

The synthesis and application of various urea derivatives, including those similar to the specified compound, have been explored extensively. For instance, Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the synthesis of ureas from carboxylic acids without racemization. This method is noted for its environmental friendliness and cost-effectiveness (Thalluri et al., 2014). Similarly, Miyashita et al. (1992) synthesized N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas, showing potential for developing new antiulcer agents (Miyashita et al., 1992).

Polymer Research

In polymer science, Song et al. (2016) introduced a multi-stimuli-responsive homopolymer of poly[N-[2-(diethylamino)ethyl]acrylamide], which combines thermoresponsive and pH/CO2-responsive moieties. This study highlights the crucial role of the appending diethylamino group in determining the thermoresponse of polymers in water (Song et al., 2016).

Medicinal Chemistry

In the field of medicinal chemistry, Sharma et al. (2004) explored the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showing antimicrobial activities. This study involved the conversion of specific esters to urea derivatives, indicating the diverse applications of urea in drug synthesis (Sharma et al., 2004).

properties

CAS RN

125651-31-2

Product Name

Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)

Molecular Formula

C34H56N4O17S

Molecular Weight

824.9 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C22H40N4O3S.2C6H8O7/c1-5-24(6-2)16-12-17-26(22(27)23-15-18-25(7-3)8-4)19-20-30(28,29)21-13-10-9-11-14-21;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13-14H,5-8,12,15-20H2,1-4H3,(H,23,27);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ALKAIAKETUIVIH-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN(CCS(=O)(=O)C1=CC=CC=C1)C(=O)NCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCCN(CCS(=O)(=O)C1=CC=CC=C1)C(=O)NCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS RN

125651-31-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHR-12234;  AHR12234;  AHR 12234

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)
Reactant of Route 2
Reactant of Route 2
Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)
Reactant of Route 3
Reactant of Route 3
Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)
Reactant of Route 4
Reactant of Route 4
Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)
Reactant of Route 5
Reactant of Route 5
Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)
Reactant of Route 6
Reactant of Route 6
Urea, N'-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2)

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